Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-pyridinylamino)-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE is a complex organic compound that features a trifluoromethyl group, a fluorophenyl group, and a pyridinyl group
Preparation Methods
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE typically involves multi-step organic reactions. One common method includes the use of trifluoropyruvate as a starting material, which undergoes a series of reactions including amination and formylation to introduce the fluorophenyl and pyridinyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is facilitated by palladium catalysts.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific properties.
Biological Studies: It can be used as a probe or reagent in various biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the fluorophenyl and pyridinyl groups contribute to its overall stability and reactivity. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or other biological outcomes .
Comparison with Similar Compounds
Similar compounds to ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-2-[(PYRIDIN-2-YL)AMINO]PROPANOATE include:
Ethyl 3,3,3-trifluoropyruvate: A simpler compound with a trifluoromethyl group, used in various organic syntheses.
Methyl 3,3,3-trifluoropyruvate: Similar to ethyl 3,3,3-trifluoropyruvate but with a methyl ester group.
3,3,3-Trifluoropropionic acid: Another related compound, often used in the synthesis of more complex molecules.
Properties
Molecular Formula |
C17H15F4N3O3 |
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Molecular Weight |
385.31 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(pyridin-2-ylamino)propanoate |
InChI |
InChI=1S/C17H15F4N3O3/c1-2-27-15(26)16(17(19,20)21,23-13-9-5-6-10-22-13)24-14(25)11-7-3-4-8-12(11)18/h3-10H,2H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
LBLCWFJFQHQSFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=N1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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